6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine
Overview
Description
The compound “6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine” is a heterocyclic compound containing a furo[3,2-b]pyridine ring system. This type of compound could potentially have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains a furo[3,2-b]pyridine ring system, which is a fused ring system containing a furan ring (a five-membered ring with oxygen) and a pyridine ring (a six-membered ring with nitrogen). It also contains a tert-butyldimethylsilyloxy group, which is a common protecting group in organic synthesis .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyridine ring can participate in electrophilic substitution reactions, and the silyloxy group can be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar silyloxy group could impact the compound’s solubility in various solvents. The aromatic ring systems could contribute to the compound’s UV/Vis absorption properties .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Chiral Intermediates for Batzelladines A and B : A study by Guo et al. (2017) describes the stereoselective synthesis of a chiral intermediate similar in complexity to the requested compound. This process utilized a Reformatsky coupling reaction, showcasing the compound's role in synthesizing structurally complex molecules with potential biological activity (Guo et al., 2017).
Synthesis of Fluorescent Antitumor Derivatives : Carvalho et al. (2013) explored the photophysical properties of derivatives structurally related to the requested compound. These derivatives showed potential as antitumor compounds, emphasizing the compound's utility in creating molecules with significant biological activities (Carvalho et al., 2013).
Applications in Material Science
Synthesis of Novel Terpyridine-Skeleton Molecules : Kwon et al. (2015) synthesized molecules containing a benzo[4,5]furo[3,2-b]pyridine core, demonstrating their application in inhibiting tumor growth and metastasis by targeting topoisomerases. This study highlights the potential of compounds with furo[3,2-b]pyridine moieties in developing new therapeutic agents (Kwon et al., 2015).
Synthesis and Characterization of Schiff and Mannich Bases : Orio et al. (2010) described the preparation of Schiff and Mannich bases and their zinc complexes, showcasing the role of pyridine derivatives in creating compounds with potential applications in catalysis and material science (Orio et al., 2010).
Contributions to Heterocyclic Chemistry
Synthesis of Furo[3,2-b]pyridines for Anticancer Agents : A study by Kumar et al. (2016) focused on the synthesis of novel trifluoromethyl-substituted furo[3,2-b]pyridine derivatives, testing their efficacy as anticancer agents. This research underlines the importance of furo[3,2-b]pyridine derivatives in medicinal chemistry (Kumar et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl-(furo[3,2-b]pyridin-6-ylmethoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2Si/c1-14(2,3)18(4,5)17-10-11-8-13-12(15-9-11)6-7-16-13/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBRWQURLQCTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=CO2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674075 | |
Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine | |
CAS RN |
1171920-21-0 | |
Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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